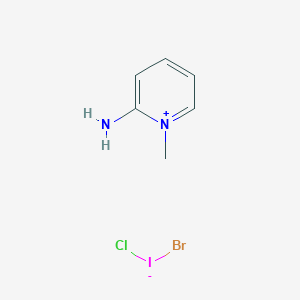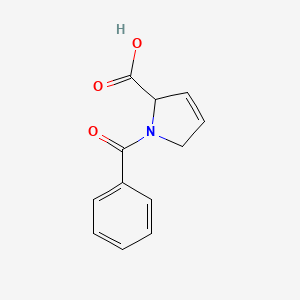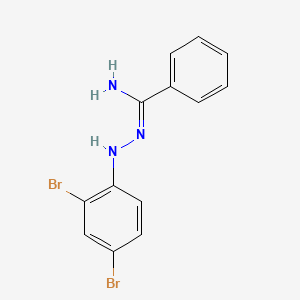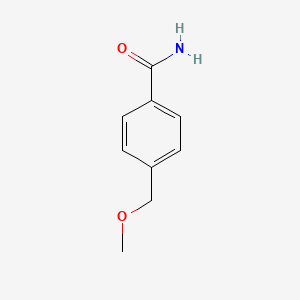![molecular formula C11H13ClN4O B7554364 5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)
5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CHIR-99021 and is a potent inhibitor of glycogen synthase kinase 3 (GSK-3).
Mécanisme D'action
CHIR-99021 acts as a potent inhibitor of GSK-3, an enzyme that plays a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 can promote the activation of various signaling pathways, such as the Wnt signaling pathway, which is involved in the regulation of stem cell self-renewal and differentiation.
Biochemical and Physiological Effects
CHIR-99021 has been shown to have a number of biochemical and physiological effects, including the promotion of stem cell self-renewal and differentiation, the inhibition of apoptosis, and the activation of various signaling pathways involved in cellular processes such as proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its potency as a GSK-3 inhibitor, which makes it a valuable tool for researchers studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on CHIR-99021, including the development of new synthetic methods for the compound, the exploration of its potential applications in other fields of research, such as cancer research and neurodegenerative disease research, and the investigation of its potential side effects and toxicity in various experimental models. Additionally, further research is needed to fully understand the mechanisms of action of CHIR-99021 and its potential applications in regenerative medicine and tissue engineering.
Méthodes De Synthèse
CHIR-99021 can be synthesized using a variety of methods, including the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate and cyclohex-3-en-1-carbaldehyde in the presence of a catalyst. The resulting compound can be further purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
CHIR-99021 has been extensively studied for its potential applications in scientific research, particularly in the fields of stem cell research and regenerative medicine. This compound has been shown to promote the self-renewal and differentiation of stem cells, making it a valuable tool for researchers studying the mechanisms of stem cell development and differentiation.
Propriétés
IUPAC Name |
5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-2,6-8H,3-5H2,(H2,15,16,17)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJHXGQKHBAPM-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)

![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)



![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
